BMS-433771 dihydrochloride hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

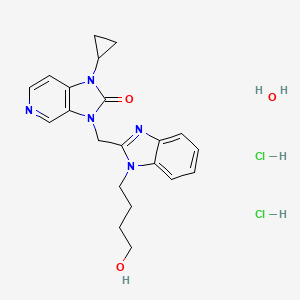

C21H27Cl2N5O3 |

|---|---|

Peso molecular |

468.4 g/mol |

Nombre IUPAC |

1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |

InChI |

InChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2 |

Clave InChI |

DMSGBVAHVFUZMJ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO.O.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

BMS-433771 Dihydrochloride Hydrate: A Technical Guide to its Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433771 dihydrochloride (B599025) hydrate (B1144303) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2][3][4][5] Extensive research has demonstrated that its primary mechanism of action is the inhibition of the RSV fusion (F) protein, a critical component for viral entry into host cells and the formation of syncytia.[2][3] This technical guide provides an in-depth overview of the molecular mechanism, quantitative activity, and key experimental findings related to BMS-433771.

Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion

BMS-433771 targets the RSV F protein, a class I viral fusion protein, to block the fusion of the viral envelope with the host cell membrane.[2][3] This inhibitory action occurs at an early stage of the viral life cycle, preventing the release of the viral genome into the cytoplasm and thus halting the infection before it can be established.[2] Additionally, BMS-433771 is effective at inhibiting the late-stage cell-to-cell fusion (syncytium formation) induced by the F protein, which is a characteristic cytopathic effect of RSV infection in vitro.[2]

The molecular target of BMS-433771 has been identified as a hydrophobic cavity within the trimeric N-terminal heptad repeat (HR-N) of the F protein's F1 subunit.[3][6] During the fusion process, the HR-N and C-terminal heptad repeat (HR-C) associate to form a stable six-helix bundle structure (a trimer-of-hairpins). This conformational change is essential for bringing the viral and cellular membranes into close proximity for fusion. BMS-433771 binds to the HR-N trimer and interferes with its association with the HR-C, thereby preventing the formation of the six-helix bundle and halting membrane fusion.[3]

Resistance studies have corroborated this mechanism, with mutations conferring resistance to BMS-433771 being mapped to single amino acid changes in the F1 subunit of the fusion protein.[2]

Quantitative Data Summary

The antiviral activity of BMS-433771 has been quantified in various in vitro and in vivo studies. The following tables summarize the key data.

Table 1: In Vitro Antiviral Activity of BMS-433771

| Parameter | Value | Cell Line | Virus Strains | Reference |

| Average EC50 | 20 nM | HEp-2 | Laboratory and clinical isolates (Groups A and B) | [1][2][3][4][5] |

| EC50 (RSV Long Strain) | 12 nM | HEp-2 | RSV Long Strain | [2] |

| CC50 | >218 µM | HEp-2 | N/A | [2] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models

| Animal Model | Dosing Regimen | Efficacy | Reference |

| BALB/c Mice | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |

| Cotton Rats | Single oral dose (1-200 mg/kg) 1 hour prior to infection | Prophylactic efficacy, reduction in viral titers in the lungs. | [7][8] |

| Immunosuppressed BALB/c Mice | Single oral dose (50 mg/kg) 1 hour prior to infection | Efficacy demonstrated, indicating inhibition is independent of an active host immune response. | [8] |

Key Experimental Protocols

The mechanism and efficacy of BMS-433771 have been elucidated through a series of key experiments. The methodologies for these are detailed below.

Cell Protection Assay (CPE Reduction)

-

Objective: To determine the concentration of BMS-433771 required to protect host cells from RSV-induced cytopathic effect (CPE).

-

Protocol:

-

HEp-2 cells are seeded in 96-well plates and incubated overnight.

-

Serial dilutions of BMS-433771 are prepared in cell culture medium.

-

The medium is removed from the cells, and the compound dilutions are added.

-

Cells are infected with a known titer of RSV (e.g., Long strain).

-

The plates are incubated for 4-5 days at 37°C until CPE is observed in the virus control wells.

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.

-

The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.

-

Viral Protein Expression Assay

-

Objective: To directly measure the effect of BMS-433771 on viral replication by quantifying the expression of a specific viral protein.

-

Protocol:

-

HEp-2 cells are seeded in 24-well plates.

-

Cells are treated with various concentrations of BMS-433771 and subsequently infected with RSV.

-

After a defined incubation period (e.g., 16 hours for single-cycle replication studies), the cells are lysed.

-

Cell lysates are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by size.

-

The separated proteins are transferred to a membrane (Western blotting).

-

The membrane is probed with a primary antibody specific for an RSV protein (e.g., the matrix protein).

-

A secondary antibody conjugated to a detectable enzyme or fluorophore is used for visualization and quantification.

-

The intensity of the band corresponding to the viral protein is measured to determine the extent of viral replication inhibition.

-

Time-of-Addition Experiments

-

Objective: To determine the specific stage of the viral life cycle that is inhibited by BMS-433771.

-

Protocol:

-

HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV to synchronize the infection.

-

BMS-433771 is added at various time points before, during, and after viral infection.

-

For example, the compound can be added at -1 hour (pre-infection), 0 hours (co-infection), and at multiple time points post-infection (e.g., 1, 2, 4 hours).

-

The infection is allowed to proceed for a set duration (e.g., 16 hours).

-

The level of viral replication is quantified using the viral protein expression assay.

-

Inhibition observed only when the compound is added at early time points (around the time of infection) indicates that it targets an early event in the viral life cycle, such as entry.

-

In Vivo Efficacy in Rodent Models

-

Objective: To evaluate the prophylactic efficacy of orally administered BMS-433771 in animal models of RSV infection.

-

Protocol:

-

Groups of BALB/c mice or cotton rats are used.

-

A single oral dose of BMS-433771 (at varying concentrations) or a vehicle control is administered to the animals.

-

One hour after dosing, the animals are intranasally inoculated with a known titer of RSV.

-

After a specified number of days (e.g., 4 days), the animals are euthanized.

-

The lungs are harvested, and the viral titer in the lung tissue is determined using a plaque assay or other quantitative viral load measurement.

-

The reduction in lung viral titers in the treated groups compared to the vehicle control group is calculated to determine the in vivo efficacy.

-

Conclusion

BMS-433771 dihydrochloride hydrate is a well-characterized inhibitor of respiratory syncytial virus with a clear mechanism of action. It potently and specifically targets the viral F protein to block membrane fusion, a critical step for viral entry and propagation. Its oral bioavailability and demonstrated efficacy in preclinical animal models established it as a significant candidate for the treatment of RSV infections. The detailed understanding of its interaction with the F protein provides a valuable framework for the development of next-generation RSV fusion inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Target of BMS-433771: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Target Identification and Mechanism of Action

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] Its primary molecular target is the RSV fusion (F) protein , a critical component for viral entry into host cells.[3][4][5] The F protein is a class I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, a necessary step for the viral genome to enter the cytoplasm and initiate replication.[3][4]

The mechanism of action of BMS-433771 involves the inhibition of this membrane fusion process.[1][3][4] It achieves this by binding to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F protein.[3][4][6] This binding event stabilizes the prefusion conformation of the F protein, preventing the conformational rearrangement required for the fusion of viral and host cell membranes.[7][8] Specifically, BMS-433771 is thought to interfere with the functional association of the N-terminal and C-terminal heptad repeats, which is essential for the formation of a stable six-helix bundle structure that drives membrane fusion.[3][4] This inhibition occurs at an early stage of infection, blocking viral entry, and can also inhibit the formation of syncytia (the fusion of infected cells with neighboring uninfected cells) at later stages of infection.[1][3]

Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming the F protein as the direct target.[1]

Quantitative Data Summary

The antiviral activity of BMS-433771 has been quantified in various in vitro assays. The following table summarizes the key potency data.

| Parameter | Virus Strain(s) | Cell Line | Value | Reference(s) |

| EC50 (50% Effective Concentration) | RSV (multiple lab and clinical isolates, Groups A and B) | Not specified | Average of 20 nM | [1][2][3][4] |

| EC50 | RSV Long strain | HEp-2 cells | 12 nM | [1] |

| EC50 range | RSV Long strain | HEp-2 cells | 2 to 40 nM | [1] |

| EC50pro (50% effective concentration in protein expression assay) | RSV Long strain | Not specified | 13 nM | [1] |

| CC50 (50% Cytotoxic Concentration) | HEp-2 cells | HEp-2 cells | >218 µM | [1] |

Experimental Protocols

Cell Protection Assay (CPE Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by viral infection.

-

Cell Line: HEp-2 cells are commonly used.

-

Methodology:

-

Cells are seeded in microtiter plates and allowed to adhere.

-

The cells are then infected with a known titer of RSV.

-

Immediately following infection, serial dilutions of BMS-433771 are added to the wells.

-

The plates are incubated for a period that allows for multiple cycles of viral replication (e.g., 5 days).

-

Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or by staining with crystal violet.

-

The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.

-

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number or size of plaques (localized areas of cell death) formed in a cell monolayer.

-

Cell Line: HEp-2 cells.

-

Methodology:

-

Confluent monolayers of HEp-2 cells are infected with a low multiplicity of infection (e.g., ~50 plaque-forming units) of RSV.

-

After an adsorption period, the viral inoculum is removed.

-

The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of BMS-433771.

-

The plates are incubated for a sufficient time for plaques to develop (e.g., 5 days).

-

The cells are then fixed and stained with a dye like crystal violet to visualize the plaques.

-

The number and/or size of the plaques are counted, and the EC50 is determined as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.[1]

-

Viral Protein Expression Assay

This assay directly measures the effect of the compound on the synthesis of viral proteins.

-

Methodology:

-

Cells are infected with RSV in the presence of varying concentrations of BMS-433771.

-

At a specific time post-infection, the cells are metabolically labeled with a radiolabeled amino acid (e.g., [³⁵S]methionine).

-

Cell lysates are then prepared, and a specific viral protein (e.g., the RSV matrix protein) is immunoprecipitated using a specific antibody.

-

The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radiolabeled viral protein is quantified.

-

The EC50pro is the concentration of BMS-433771 that inhibits the expression of the viral protein by 50%.[1]

-

Visualizations

Caption: Mechanism of RSV fusion and inhibition by BMS-433771.

Caption: General workflow for in vitro antiviral potency assays.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMS-433771 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

BMS-433771: A Potent, Orally Bioavailable RSV Fusion Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. BMS-433771 is a potent and orally bioavailable small molecule inhibitor of RSV replication. This technical guide provides a comprehensive overview of BMS-433771, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting RSV-Mediated Membrane Fusion

BMS-433771 functions as a respiratory syncytial virus (RSV) inhibitor by targeting the viral F protein-induced membrane fusion.[1][2][3] This process is critical for viral entry into the host cell. The RSV fusion (F) protein, a class I fusion protein, facilitates the merging of the viral envelope with the host cell membrane.[4][5] It exists in a metastable prefusion conformation that, upon triggering, undergoes a significant conformational change to a more stable postfusion form.[5]

The mechanism of action of BMS-433771 involves the inhibition of this fusion process.[1][2][3] Studies indicate that BMS-433771 binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[1] This binding event is thought to interfere with the association of the N-terminal and C-terminal heptad repeats, which is a crucial step in the formation of the six-helical coiled-coil bundle, or trimer-of-hairpins, that drives membrane fusion.[1] By preventing this conformational change, BMS-433771 effectively blocks both the initial virus entry into the host cell and the subsequent formation of syncytia (cell-to-cell fusion), a characteristic cytopathic effect of RSV infection in vitro.[2] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming its target.

Preclinical Efficacy: In Vitro and In Vivo Data

BMS-433771 has demonstrated potent antiviral activity against a broad range of RSV strains in both laboratory and clinical isolates, encompassing both A and B subgroups.[2]

In Vitro Potency and Cytotoxicity

The in vitro efficacy of BMS-433771 has been evaluated using various assays, including cell protection assays, viral protein expression assays, and plaque reduction assays. The compound consistently exhibits low nanomolar potency.

| Parameter | Value | Assay/Cell Line | RSV Strain(s) |

| Average EC50 | 20 nM | Not specified | Multiple laboratory and clinical isolates (A and B groups)[1][2][3][6] |

| EC50 | 28 nM | Reduction of virus-induced cytopathic effect (CCK-8 assay) in HEp-2 cells | RSV A[6] |

| IC50 | 13 nM | Antiviral activity by CellTiter-Glo assay in A549 cells | RSV A2[6] |

| CC50 | > 100 µM | Cytotoxicity in HEp-2 cells (CCK-8 assay) | Not applicable[6] |

| CC50 | > 100 µM | Cytotoxicity in HeLa cells | Not applicable[6] |

| CC50 | > 211 µM | Cytotoxicity in HEp-2 cells | Not applicable[6] |

| CC50 | > 218 µM | Cytotoxicity in HEp-2 cells | Not applicable[6] |

In Vivo Efficacy in Rodent Models

The oral bioavailability of BMS-433771 has enabled the evaluation of its efficacy in rodent models of RSV infection, primarily BALB/c mice and cotton rats.

| Animal Model | Dosage | Administration Route | Key Findings |

| BALB/c Mice | 50 mg/kg (single dose) | Oral | Reduced infectious lung titers to below the detection limit (~2.3 log10 TCID50 per gram).[7] |

| BALB/c Mice | 5 mg/kg (single dose) | Oral | Caused a ≥1.0 log10 TCID50 reduction in RSV lung titers.[7][8] |

| BALB/c Mice | 1.5 mg/kg (single dose) | Oral | Reduced geometric mean viral titers by 60%.[7] |

| Cotton Rats | 50 mg/kg (single dose) | Oral | Achieved a significant viral load reduction of 1.0 log10.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize BMS-433771.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

-

Cell Seeding: Seed a suitable cell line, such as HEp-2 or Vero cells, in 24-well plates to achieve a confluent monolayer on the day of infection.[9]

-

Virus Preparation: Prepare serial dilutions of the RSV stock in serum-free medium.

-

Compound Preparation: Prepare serial dilutions of BMS-433771 in serum-free medium.

-

Neutralization: Mix equal volumes of the diluted virus and the diluted compound and incubate for 1 hour at room temperature.[9]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.[9] Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium, such as methylcellulose (B11928114) in supplemented medium, to restrict virus spread to adjacent cells.[9]

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator until plaques are visible.

-

Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[10] Alternatively, immunostaining for a viral protein can be performed.[10] Manually or automatically count the number of plaques in each well.[10]

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus-only control to determine the EC50 value.

Syncytium Formation Assay

This assay assesses the ability of a compound to inhibit the cell-to-cell fusion induced by RSV infection.

-

Cell Infection: Infect a monolayer of a permissive cell line (e.g., HEp-2) with RSV at a low multiplicity of infection (MOI).

-

Compound Addition: After an initial incubation period to allow for viral entry and replication (e.g., 16-24 hours), add serial dilutions of BMS-433771 to the infected cells.

-

Incubation: Continue to incubate the cells for an additional 24-48 hours to allow for syncytia development.

-

Visualization and Quantification: Fix and stain the cells. The number and size of syncytia can be quantified by microscopy. A reduction in syncytia formation in the presence of the compound indicates inhibition of cell-to-cell fusion.

Viral Protein Expression Assay

This assay directly measures the effect of an inhibitor on the synthesis of viral proteins.

-

Cell Infection and Treatment: Infect cells with RSV in the presence of varying concentrations of BMS-433771.

-

Metabolic Labeling: At a specific time post-infection, incubate the cells with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine) to label newly synthesized proteins.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Immunoprecipitation: Use an RSV-specific antibody (e.g., against the matrix protein) to precipitate the viral protein of interest from the cell lysate.

-

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled viral protein by autoradiography.

-

Quantification: Quantify the intensity of the protein band to determine the level of viral protein expression at each compound concentration.

Visualizations

RSV F Protein-Mediated Membrane Fusion Pathway

References

- 1. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-433771 Dihydrochloride: Structure, Chemical Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of its dihydrochloride (B599025) salt. Detailed summaries of its antiviral activity, supported by in vitro and in vivo experimental data, are presented. This document is intended to serve as a valuable resource for researchers engaged in the fields of virology, medicinal chemistry, and antiviral drug development.

Chemical Structure and Properties

BMS-433771 is a benzimidazole (B57391) derivative.[2] The dihydrochloride hydrate (B1144303) is the salt form commonly used in research.

Table 1: Chemical and Physical Properties of BMS-433771 and its Dihydrochloride Hydrate

| Property | BMS-433771 | BMS-433771 Dihydrochloride Hydrate |

| IUPAC Name | 1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | 1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |

| Molecular Formula | C21H23N5O2[3] | C21H26Cl2N5O3[4] |

| Molecular Weight | 377.44 g/mol [3] | 467.38 g/mol [4] |

| CAS Number | 543700-68-1[5] | 543700-67-0[2] |

| Appearance | - | Off-white to light yellow solid powder[4] |

| Solubility | - | DMSO: 50 mg/mL (106.75 mM)[2] |

| Storage | - | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][4] |

Mechanism of Action: Inhibition of RSV Fusion

BMS-433771 exerts its antiviral effect by inhibiting the fusion of the respiratory syncytial virus with host cells.[1][6] This process is mediated by the viral fusion (F) protein.

The RSV F protein is a class I fusion protein that undergoes a significant conformational change to merge the viral and host cell membranes.[7] This process involves the interaction of two heptad repeat regions, HR-N and HR-C, to form a stable six-helix bundle.[1][7] BMS-433771 targets the F protein's F1 subunit by binding to a hydrophobic pocket within the N-terminal heptad repeat (HR-N).[1][6][7] This binding event is thought to interfere with the conformational changes required for the formation of the six-helix bundle, thereby preventing membrane fusion and subsequent viral entry into the host cell.[1][7]

Furthermore, BMS-433771 has been shown to inhibit syncytium formation, a process where infected cells fuse with neighboring uninfected cells, which is also mediated by the F protein.[6] This indicates that the compound is effective at inhibiting F-mediated fusion at both the viral entry and cell-to-cell spread stages of infection.[6]

In Vitro Antiviral Activity

BMS-433771 demonstrates potent antiviral activity against both RSV A and B strains in cell culture.[6]

Table 2: In Vitro Efficacy of BMS-433771 Against Respiratory Syncytial Virus

| Assay Type | Cell Line | Virus Strain(s) | Key Parameter | Value |

| Cell Protection (MTT) Assay | HEp-2 | RSV Long | EC50 | 12 nM |

| Viral Protein Expression Assay | HEp-2 | RSV Long | EC50pro | 13 nM |

| Plaque Reduction Assay | HEp-2 | RSV Long | EC50 | 2 - 40 nM[6] |

| Broad Antiviral Activity | HEp-2 | Laboratory and Clinical Isolates (A and B strains) | Average EC50 | 20 nM[6] |

| Cytotoxicity Assay | HEp-2 | - | CC50 | >218 µM |

Experimental Protocols

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of the compound.

Methodology:

-

HEp-2 cells are seeded in 6-well plates and grown to confluency.

-

The cells are then infected with approximately 50 plaque-forming units (PFU) of RSV in the presence of varying concentrations of BMS-433771.[6]

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with medium containing 1% methylcellulose and the corresponding concentration of the compound.

-

Plates are incubated for 5 days at 37°C.[6]

-

The cells are then fixed with 10% formalin and stained with 0.5% crystal violet.

-

The number of plaques is counted, and the 50% effective concentration (EC50) is calculated.

Cell Protection (MTT) Assay

This colorimetric assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) of the virus.

Methodology:

-

HEp-2 cells are seeded in 96-well plates.

-

The cells are infected with RSV in the presence of serial dilutions of BMS-433771.

-

After a 4-5 day incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are solubilized with a detergent solution.

-

The absorbance is read at 570 nm, and the EC50 value is determined.

Inhibition of Syncytium Formation

This assay assesses the compound's ability to block cell-to-cell fusion.

Methodology:

-

HEp-2 cells are infected with RSV.

-

At 16 hours post-infection, when viral replication is established, BMS-433771 is added to the culture medium at various concentrations (e.g., 25 nM and 250 nM).[6]

-

The cells are incubated for an additional 24-48 hours.

-

The formation of syncytia (large, multinucleated cells) is observed and quantified by microscopy.

In Vivo Efficacy

BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.[8]

Table 3: In Vivo Efficacy of BMS-433771 in a Murine Model

| Animal Model | Virus Strain | Dosing Regimen | Key Finding |

| BALB/c Mice | RSV Long | 50 mg/kg, single oral dose, 1 hour prior to infection | Significant reduction in lung viral titers.[8] |

Murine Model of RSV Infection

Methodology:

-

Female BALB/c mice are treated with a single oral gavage dose of 50 mg/kg of BMS-433771.

-

One hour after treatment, the mice are intranasally inoculated with the Long strain of RSV.

-

Four to five days post-infection, the animals are euthanized, and their lungs are harvested.

-

Lung homogenates are prepared, and viral titers are determined by a plaque assay on HEp-2 cells.

Conclusion

BMS-433771 dihydrochloride is a potent and selective inhibitor of respiratory syncytial virus. Its mechanism of action, involving the inhibition of F protein-mediated membrane fusion, provides a targeted approach to antiviral therapy. The compound exhibits excellent in vitro activity against a broad range of RSV strains and has demonstrated oral efficacy in preclinical animal models. The data presented in this guide underscore the potential of BMS-433771 as a candidate for further development in the treatment of RSV infections.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | RSV | 543700-67-0 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-433771: An F Protein-Mediated Membrane Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-433771, a potent, orally active inhibitor of the respiratory syncytial virus (RSV). The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to characterize its antiviral activity.

Core Concept: Inhibition of RSV F Protein-Mediated Fusion

BMS-433771 is a small molecule that specifically targets the Respiratory Syncytial Virus (RSV) F protein, a class I viral fusion protein essential for viral entry into host cells.[1] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[2] BMS-433771 functions by inhibiting this fusion process, thereby preventing viral entry and subsequent replication.[3] It has demonstrated potent activity against both A and B subgroups of RSV.[4][5]

The mechanism of action involves BMS-433771 binding to a hydrophobic pocket within the central cavity of the metastable prefusion conformation of the RSV F protein.[6][7] This binding stabilizes the prefusion state and prevents the dramatic conformational changes required for membrane fusion.[6] These conformational changes involve the transition from the metastable prefusion state to a highly stable postfusion state, which drives the merger of the viral and host cell membranes.[8][9] By locking the F protein in its prefusion form, BMS-433771 effectively blocks viral entry.[6]

Quantitative Data Summary

The antiviral potency and cytotoxic profile of BMS-433771 have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Virus Strain/Isolate | Cell Line | Value | Reference |

| EC₅₀ (50% Effective Concentration) | Average (Group A & B) | - | 20 nM | [3][5][10] |

| RSV Long Strain | HEp-2 | 12 nM | [10][11] | |

| RSV Long Strain (Plaque Reduction) | HEp-2 | 2 to 40 nM | [12] | |

| RSV Long Strain (Protein Expression) | HEp-2 | 13 nM | [12] | |

| Multiple Laboratory & Clinical Isolates | - | 9 to 50 nM | [4] | |

| CC₅₀ (50% Cytotoxic Concentration) | - | HEp-2 | >218 µM | [10][11] |

| In Vivo Efficacy | RSV Long Strain | BALB/c Mice | >1.0 log₁₀ TCID₅₀ reduction at 5 mg/kg | [13] |

| RSV Long Strain | Cotton Rats | >1.0 log₁₀ TCID₅₀ reduction at ≥50 mg/kg | [13] |

Signaling Pathways and Experimental Workflows

RSV F Protein-Mediated Membrane Fusion Pathway

The fusion process initiated by the RSV F protein is a multi-step conformational rearrangement. The following diagram illustrates the transition from the prefusion to the postfusion state, which is inhibited by BMS-433771.

Caption: RSV F protein conformational changes leading to membrane fusion and inhibition by BMS-433771.

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibition of viral replication. The workflow for evaluating BMS-433771 is depicted below.

Caption: Workflow for a plaque reduction assay to determine the EC₅₀ of BMS-433771.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

HEp-2 cells

-

24-well tissue culture plates

-

Respiratory Syncytial Virus (RSV), Long strain

-

BMS-433771

-

Culture medium (e.g., MEM with 2% FBS)

-

Methylcellulose overlay medium

-

Crystal violet staining solution (e.g., 0.5% in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed HEp-2 cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of BMS-433771 in culture medium.

-

Infect the HEp-2 cell monolayers with approximately 50 plaque-forming units (PFU) of RSV per well.

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Add the different concentrations of BMS-433771 to the respective wells.

-

Overlay the cells with methylcellulose-containing medium to restrict viral spread to adjacent cells.

-

Incubate the plates for 5 days at 37°C in a CO₂ incubator.[12]

-

After incubation, fix the cells (e.g., with 10% formalin).

-

Stain the cells with crystal violet solution and gently wash with water.

-

Count the number of plaques in each well.

-

The 50% effective concentration (EC₅₀) is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Experiment

This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.

Materials:

-

HEp-2 cells

-

High-titer RSV stock (MOI of 2-10 PFU/cell)

-

BMS-433771 (at a concentration significantly above its EC₅₀, e.g., 5 µM)

-

Culture medium

-

[³⁵S]methionine for radiolabeling

-

Lysis buffer and antibodies for immunoprecipitation

Procedure:

-

Seed HEp-2 cells and grow to confluence.

-

Synchronize infection by pre-chilling the cells and virus at 4°C.

-

Infect the cells with a high multiplicity of infection (MOI) of RSV.

-

Add BMS-433771 at different time points relative to infection (e.g., at the time of infection, 2 hours post-infection, 4 hours post-infection).[12]

-

For experiments at 37°C, transfer the plates to a 37°C incubator after infection. For experiments to distinguish binding from fusion, maintain the plates at 4°C for the initial hours to allow binding but not fusion, then shift to 37°C.[12]

-

At a set time post-infection (e.g., 16 hours), radiolabel the cells with [³⁵S]methionine to label newly synthesized viral proteins.[12]

-

Lyse the cells and perform immunoprecipitation using RSV-specific antibodies to isolate viral proteins.

-

Analyze the precipitated proteins by SDS-PAGE and autoradiography to quantify the level of viral protein expression.

-

Inhibition of viral protein synthesis only when the compound is added early in the infection cycle indicates that it targets an early event such as entry.[12]

In Vivo Efficacy in Rodent Models

The antiviral activity of BMS-433771 has been confirmed in BALB/c mice and cotton rats.

General Procedure:

-

Animals (e.g., 6-8 week old female BALB/c mice or cotton rats) are housed under appropriate conditions.

-

BMS-433771 is administered orally by gavage at various doses (e.g., 1.5 to 50 mg/kg).[13]

-

One hour after compound administration, animals are intranasally inoculated with a defined dose of RSV.[13][14]

-

After a set period (e.g., 4 days), animals are euthanized, and their lungs are harvested.[13]

-

Lung tissues are homogenized, and viral titers are determined by a tissue culture infectious dose (TCID₅₀) assay on HEp-2 cells.

-

The reduction in viral lung titers in treated animals compared to a vehicle-treated control group indicates the in vivo efficacy of the compound.

Resistance and Specificity

Viruses resistant to BMS-433771 have been generated in vitro.[12] These resistant variants consistently show mutations in the F1 subunit of the F protein.[10][12] A key mutation identified is K394R.[1][15] The emergence of resistance mutations in the target protein further confirms the mechanism of action of BMS-433771. The compound has been shown to be highly specific for RSV, with no significant activity against other viruses such as influenza, parainfluenza, or HIV.[4]

Conclusion

BMS-433771 is a well-characterized inhibitor of RSV replication that acts by preventing F protein-mediated membrane fusion. Its potent in vitro activity, oral bioavailability, and in vivo efficacy in animal models established it as a significant candidate for the treatment of RSV infections. The detailed understanding of its mechanism of action and the availability of established experimental protocols provide a solid foundation for further research and development of novel RSV fusion inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. 抗病毒试验 -抗微生物试验 -微生物学-BIO-PROTOCOL [cn.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis for Postfusion-Specific Binding to the Respiratory Syncytial Virus F Protein by the Canonical Antigenic Site I Antibody 131–2a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. EGFR Interacts with the Fusion Protein of Respiratory Syncytial Virus Strain 2-20 and Mediates Infection and Mucin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of Respiratory Syncytial Virus Fusion Glycoprotein in the Postfusion Conformation Reveals Preservation of Neutralizing Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of BMS-433771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro antiviral activity of BMS-433771, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). BMS-433771 targets the RSV fusion (F) protein, a critical component for viral entry into host cells, thereby preventing infection.

Core Antiviral Activity

BMS-433771 demonstrates robust and consistent inhibition of RSV replication across a wide range of laboratory strains and clinical isolates, encompassing both A and B subgroups.[1][2][3] The compound's mechanism of action is the specific inhibition of the F protein-mediated fusion of the viral envelope with the host cell membrane.[1][4] This targeted action effectively halts the virus at the entry stage and also prevents the formation of syncytia, a characteristic cytopathic effect of RSV infection where infected cells fuse with neighboring cells.[1]

Quantitative Antiviral Potency

The antiviral potency of BMS-433771 has been quantified using various in vitro assays. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity, is consistently reported to be in the low nanomolar range.

| Assay Type | RSV Strain | EC50 (nM) | Cell Line | Reference |

| Cytopathic Effect (CPE) Assay | Long | 12 | HEp-2 | [1] |

| Viral Protein Expression Assay | Long | 13 | HEp-2 | [1] |

| Average (Multiple Strains) | Lab & Clinical Isolates (A/B) | 20 | HEp-2 | [1][2][3][4][5][6] |

| Viral Protein Expression Assay | A2 (Lab Strain) | 10 | HEp-2 | [1] |

| Viral Protein Expression Assay | B Washington (Lab Strain) | 18 | HEp-2 | [1] |

| Viral Protein Expression Assay | Clinical Isolates (A/B) | 9 - 50 | HEp-2 | [1] |

Cytotoxicity: BMS-433771 exhibits a favorable selectivity profile, with a 50% cytotoxic concentration (CC50) greater than 218 µM in HEp-2 cells, indicating a high therapeutic index.[1][7]

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

BMS-433771's antiviral activity is attributed to its direct interaction with the RSV F protein.[4] The F protein is a class I fusion protein that undergoes a significant conformational change to mediate the fusion of the viral and cellular membranes. BMS-433771 is believed to bind to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein.[4] This binding event is thought to interfere with the formation of the six-helix bundle structure, a critical step in the fusion process.[4] Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming it as the direct target.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral activity studies. The following are summaries of key experimental protocols used to characterize BMS-433771.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Line: HEp-2 cells are commonly used as they are highly susceptible to RSV infection.

-

Procedure:

-

Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of BMS-433771.

-

Infect the cell monolayers with a known titer of RSV in the presence of the diluted compound.

-

Incubate the plates for a period that allows for the development of CPE in untreated, infected control wells (typically 4-6 days).

-

Assess cell viability using a colorimetric reagent such as MTT or MTS. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: The EC50 is calculated as the concentration of BMS-433771 that results in a 50% reduction in CPE compared to the untreated virus control.

Viral Protein Expression Assay

This assay quantifies the level of viral protein synthesis as a measure of viral replication.

-

Procedure:

-

Infect HEp-2 cell monolayers with RSV in the presence of varying concentrations of BMS-433771.

-

After an incubation period (e.g., 16-24 hours), the cells are metabolically labeled with a radiolabeled amino acid (e.g., [35S]methionine).

-

Cell lysates are prepared, and a specific viral protein (e.g., the matrix protein) is immunoprecipitated using a monoclonal antibody.

-

The immunoprecipitated proteins are resolved by SDS-PAGE and visualized by autoradiography.

-

-

Data Analysis: The intensity of the radiolabeled viral protein band is quantified. The EC50 is the concentration of BMS-433771 that reduces the expression of the viral protein by 50% compared to the untreated control.

Plaque Reduction Assay

This assay measures the inhibition of infectious virus production.

-

Procedure:

-

Infect confluent HEp-2 cell monolayers with a low multiplicity of infection (MOI) of RSV in the presence of different concentrations of BMS-433771.

-

After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the corresponding drug concentration.

-

The plates are incubated for several days to allow for the formation of plaques (localized areas of infected cells).

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

-

Data Analysis: The number of plaques is counted for each drug concentration. The EC50 is the concentration of BMS-433771 that reduces the number of plaques by 50% relative to the untreated virus control.

Resistance Profile

RSV variants with reduced susceptibility to BMS-433771 have been selected in vitro.[1] Sequence analysis of these resistant viruses has consistently identified mutations in the F1 subunit of the F protein.[1][8] This provides strong genetic evidence that the F protein is the direct target of BMS-433771. The emergence of resistance is a critical consideration in antiviral drug development and underscores the importance of monitoring for resistant strains.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of BMS-433771

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of BMS-433771. The document details the experimental protocols for key biological assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams.

Discovery

BMS-433771 was identified through a high-throughput screening of the Bristol-Myers Squibb proprietary chemical library for compounds that could protect HEp-2 cells from RSV-induced cytopathic effect (CPE).[1] The initial lead compound, a benzotriazole (B28993) derivative, underwent a productive synthetic chemistry effort to optimize its antiviral potency and pharmacokinetic properties, leading to the identification of BMS-433771 as a clinical candidate.[1][3]

Synthesis

While a detailed, scalable synthesis of BMS-433771 has been developed, specific step-by-step protocols are not publicly available.[4] However, the general synthetic approach can be inferred from patent literature, which describes the synthesis of related benzimidazole (B57391) derivatives. The synthesis likely involves a multi-step process culminating in the formation of the core benzimidazolone structure and subsequent functionalization.

Mechanism of Action

BMS-433771 is a specific inhibitor of RSV, showing no significant activity against other RNA viruses.[1] Its mechanism of action is the inhibition of membrane fusion mediated by the RSV fusion (F) protein.[1][2] This inhibition occurs at an early stage of infection, preventing the virus from entering the host cell, and also at a late stage by inhibiting the formation of syncytia (the fusion of infected cells with neighboring cells).[1]

Resistance to BMS-433771 has been mapped to single amino acid mutations in the F1 subunit of the F protein.[1] This provides strong evidence that the F protein is the direct target of the compound.[5] Crystallography studies have revealed that BMS-433771 binds to a three-fold symmetric pocket within the central cavity of the metastable prefusion conformation of the RSV F glycoprotein.[6] This binding stabilizes the prefusion conformation by tethering two regions that are required to undergo a structural rearrangement for membrane fusion to occur.[6]

Caption: Mechanism of action of BMS-433771.

Biological Activity

In Vitro Activity

BMS-433771 demonstrates potent inhibitory activity against both group A and B strains of RSV, including laboratory and clinical isolates, with an average 50% effective concentration (EC50) of 20 nM.[1][2]

| RSV Strain | Subgroup | EC50 (nM)[1] |

| Long | A | 12 |

| A2 | A | 10 |

| B Washington | B | 18 |

| Clinical Isolates | A & B | 9-50 |

In Vivo Efficacy

Oral administration of BMS-433771 has been shown to be effective in reducing viral titers in the lungs of both BALB/c mice and cotton rats infected with RSV.[5][7]

| Animal Model | Dose (mg/kg) | Dosing Regimen | Viral Titer Reduction in Lungs |

| BALB/c Mice | 50 | Single oral dose 1h prior to infection | Significant reduction |

| Cotton Rats | 50 | Single oral dose 1h prior to infection | Significant reduction |

Pharmacokinetics

BMS-433771 possesses favorable pharmacokinetic properties that allow for oral dosing.[1] While specific pharmacokinetic parameters from preclinical studies in rats and dogs are not detailed in the provided search results, the compound's oral bioavailability was a key factor in its selection as a clinical candidate.[8]

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

HEp-2 cells

-

Respiratory Syncytial Virus (RSV)

-

BMS-433771

-

Culture medium (e.g., DMEM with 2% FBS)

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed HEp-2 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of BMS-433771 in culture medium.

-

Infect the HEp-2 cell monolayers with approximately 50 plaque-forming units (PFU) of RSV.

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cells with methylcellulose medium containing the various concentrations of BMS-433771.

-

Incubate the plates for 5 days at 37°C in a CO2 incubator to allow for plaque formation.

-

After incubation, fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value.[1]

Caption: Workflow for a plaque reduction assay.

Cell Protection (CPE/MTT) Assay

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus. Cell viability is often quantified using the MTT assay.

Materials:

-

HEp-2 cells

-

RSV

-

BMS-433771

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

Procedure:

-

Seed HEp-2 cells in 96-well plates.

-

Add serial dilutions of BMS-433771 to the wells.

-

Infect the cells with RSV. Include uninfected and untreated virus-infected controls.

-

Incubate the plates for 6 days until complete CPE is observed in the virus control wells.[1]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the concentration of BMS-433771 that protects 50% of the cells from virus-induced death (EC50).

Viral Protein Expression Assay

This assay directly measures the effect of a compound on the synthesis of viral proteins.

Materials:

-

HEp-2 cells

-

RSV

-

BMS-433771

-

Methionine- and cysteine-free medium

-

[35S]methionine/[35S]cysteine labeling mix

-

Lysis buffer

-

Antibodies against RSV proteins (e.g., anti-matrix protein)

-

Protein A/G beads

-

SDS-PAGE gels and electrophoresis equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Infect HEp-2 cells with RSV in the presence of varying concentrations of BMS-433771.

-

At a specific time post-infection (e.g., 16 hours), starve the cells in methionine- and cysteine-free medium.[1]

-

Metabolically label the cells with [35S]methionine/[35S]cysteine for a few hours.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Immunoprecipitate the target viral protein using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads and separate them by SDS-PAGE.

-

Visualize the radiolabeled viral protein bands using a phosphorimager or autoradiography and quantify the band intensity.

-

Determine the concentration of BMS-433771 that inhibits viral protein synthesis by 50% (EC50pro).[1]

Generation and Mapping of Resistant Viruses

This procedure is used to identify the molecular target of an antiviral compound.

Procedure:

-

Serially passage RSV in HEp-2 cells in the presence of gradually increasing concentrations of BMS-433771.[6]

-

Isolate viral clones that are able to replicate at high concentrations of the compound.

-

Confirm the resistance of the isolated viruses by determining their EC50 values in a plaque reduction or viral protein expression assay.

-

Extract viral RNA from the resistant and wild-type viruses.

-

Reverse transcribe the RNA to cDNA.

-

Amplify the gene encoding the putative target protein (in this case, the F protein) by PCR.

-

Sequence the PCR products and compare the sequences of the resistant and wild-type viruses to identify mutations.[1]

Caption: Workflow for generating and mapping resistant viruses.

Conclusion

BMS-433771 is a potent and specific inhibitor of RSV replication with a well-defined mechanism of action targeting the viral F protein. Its oral bioavailability and in vivo efficacy in preclinical models made it a promising candidate for clinical development. This technical guide provides a detailed overview of the key data and methodologies associated with the discovery and characterization of BMS-433771, serving as a valuable resource for researchers in the field of antiviral drug development.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

In-Depth Technical Guide: Pharmacokinetic Properties of Orally Administered BMS-433771

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion. Preclinical studies in various animal models, including mice, cotton rats, dogs, and cynomolgus monkeys, have demonstrated its efficacy in reducing viral replication. This technical guide provides a comprehensive overview of the pharmacokinetic properties of orally administered BMS-433771, based on publicly available data. It includes a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the compound's mechanism of action. While specific quantitative data for some pharmacokinetic parameters remain proprietary, this guide synthesizes the available information to support further research and development efforts.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. BMS-433771 emerged as a promising therapeutic candidate by targeting the viral fusion (F) protein, a critical component for viral entry into host cells.[1][2] Its oral bioavailability presents a significant advantage for clinical administration.[3] This document details the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-433771 following oral administration in key preclinical species.

Pharmacokinetic Profile

BMS-433771 has been shown to possess favorable pharmacokinetic properties across several preclinical species, indicating good oral absorption and systemic exposure.[3][4][5]

Data Presentation

While comprehensive tabular data with specific Cmax, Tmax, and half-life values for all species are not publicly available, the following table summarizes the known quantitative and qualitative pharmacokinetic information for orally administered BMS-433771.

| Species | Dose Range (oral) | Key Pharmacokinetic Parameters | Observations & References |

| BALB/c Mouse | 1, 10, 50 mg/kg | AUC: Dose-dependent increase.[6] Efficacy: Significant viral titer reduction at ≥5 mg/kg.[6] | Good bioavailability demonstrated.[3] A single oral dose was as effective as a 4-day twice-daily regimen.[6][7][8] |

| Cotton Rat | 25, 50, 100, 200 mg/kg | AUC: 5,000 ng/h/ml associated with a 1.0 log10 viral load reduction at a 50 mg/kg dose.[6] | Good bioavailability demonstrated.[3] |

| Dog | Not specified | Not specified | Good bioavailability demonstrated.[3][5] |

| Cynomolgus Monkey | Not specified | Not specified | Good bioavailability demonstrated.[3][5] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of orally administered BMS-433771.

In Vivo Efficacy and Pharmacokinetic Studies in Rodents

Objective: To assess the in vivo antiviral efficacy and systemic exposure of BMS-433771 following oral administration in rodent models of RSV infection.

Animal Models:

Drug Formulation and Administration:

-

BMS-433771 was dissolved in a vehicle of 50% polyethylene (B3416737) glycol 400 (PEG 400) in water.[1]

-

The compound was administered via oral gavage.[1]

Dosing Regimen:

-

Mice: Single oral doses of 1, 10, and 50 mg/kg.[6]

-

Cotton Rats: Single oral doses of 25, 50, 100, and 200 mg/kg.[6]

-

For efficacy studies, the compound was typically administered 1 hour prior to intranasal inoculation with RSV.[6][8]

Pharmacokinetic Blood Sampling:

-

Mice: Serum samples were collected via cardiac puncture at pre-dose, 15, 30, 60, 120, and 240 minutes post-dose.[6]

-

Cotton Rats: Serum samples were collected via cardiac puncture at pre-dose, 15, 60, 240, and 420 minutes post-dose.[6]

Analytical Method for Plasma Concentration:

-

Serum samples were treated with 2 volumes of acetonitrile (B52724) containing an internal standard to precipitate proteins.[6]

-

The concentration of BMS-433771 in the supernatant was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] While specific parameters for the BMS-433771 assay are not detailed in the available literature, such methods generally involve the separation of the analyte by high-performance liquid chromatography (HPLC) and subsequent detection by a mass spectrometer.

Pharmacokinetic Analysis:

-

The area under the concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[6]

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

Mechanism of Action: RSV Fusion Inhibition

BMS-433771 exerts its antiviral activity by inhibiting the fusion of the RSV envelope with the host cell membrane, a critical step in the viral lifecycle.[1][2] This process is mediated by the viral F protein.

The RSV F protein exists in a metastable prefusion conformation. Upon triggering by host cell receptors, it undergoes a significant conformational change. This change involves the extension of a fusion peptide, which inserts into the host cell membrane. Subsequently, the F protein refolds, bringing the viral and cellular membranes into close proximity and facilitating their fusion.

BMS-433771 specifically targets the F protein in its prefusion state. It binds to a hydrophobic cavity within the central trimeric coiled-coil of the F protein.[2] This binding stabilizes the prefusion conformation and prevents the necessary structural rearrangements required for membrane fusion.

Signaling Pathway of RSV Fusion and Inhibition by BMS-433771

Conclusion

BMS-433771 is an orally active RSV fusion inhibitor with demonstrated in vivo efficacy in multiple preclinical species. The available data indicate favorable pharmacokinetic properties, including good oral bioavailability. While detailed quantitative pharmacokinetic parameters are not fully accessible in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The described experimental protocols can inform the design of future studies, and the visualized mechanism of action offers a clear understanding of its antiviral activity. Further investigation to fully characterize the ADME properties of BMS-433771 will be crucial for its potential clinical development.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-RSV Activity of BMS-433771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of BMS-433771, a potent, orally bioavailable small molecule inhibitor of Respiratory Syncytial Virus (RSV). The document details its antiviral efficacy against both group A and B strains, its mechanism of action, and the experimental methodologies used to characterize its activity.

Core Efficacy Data

BMS-433771 has demonstrated potent and consistent inhibitory activity against a wide range of RSV laboratory strains and clinical isolates, encompassing both major antigenic subgroups A and B.

In Vitro Activity

The in vitro potency of BMS-433771 has been evaluated using various assays, including cytopathic effect (CPE) inhibition, plaque reduction, and viral protein expression assays. The compound consistently exhibits low nanomolar efficacy.

Table 1: In Vitro Efficacy of BMS-433771 Against RSV Group A and B Strains [1][2]

| RSV Strain/Isolate | Subgroup | Assay Type | Cell Line | EC₅₀ (nM) |

| Long | A | CPE | HEp-2 | 12 |

| Long | A | Plaque Reduction | HEp-2 | 2 - 40 |

| Long | A | Viral Protein Expression | HEp-2 | 13 |

| A2 | A | Viral Protein Expression | HEp-2 | 10 |

| Clinical Isolate (average of 6) | A | Viral Protein Expression | HEp-2 | 9 - 50 |

| B Washington | B | Viral Protein Expression | HEp-2 | 18 |

| Clinical Isolate (average of 2) | B | Viral Protein Expression | HEp-2 | 9 - 50 |

| Average (all strains) | A & B | Viral Protein Expression | HEp-2 | 20.4 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the virus-induced effect by 50%.

In Vivo Efficacy

The oral efficacy of BMS-433771 has been demonstrated in two key rodent models of RSV infection: the BALB/c mouse and the cotton rat.

Table 2: In Vivo Efficacy of Orally Administered BMS-433771 in Rodent Models [3][4]

| Animal Model | RSV Strain | Dosing Regimen | Viral Titer Reduction in Lungs (log₁₀ TCID₅₀/gram) |

| BALB/c Mouse | Long | 50 mg/kg, single dose (1 hr pre-infection) | Reduced to near or below the limit of detection (~2.3 log₁₀) |

| BALB/c Mouse | Long | 50 mg/kg/day (b.i.d. for 4 days) | Reduced to near or below the limit of detection (~2.3 log₁₀) |

| BALB/c Mouse | Long | 5 mg/kg, single dose (1 hr pre-infection) | ≥1.0 log₁₀ reduction |

| Cotton Rat | Long | 50 mg/kg, single dose (1 hr pre-infection) | ~1.2 log₁₀ reduction |

| Cotton Rat | Long | 50 mg/kg/day (b.i.d. for 4 days) | Not significantly different from single dose |

| Cotton Rat | Long | 25-200 mg/kg, single dose (1 hr pre-infection) | ~0.5 to ~1.2 log₁₀ reduction |

TCID₅₀ (50% tissue culture infectious dose) is the dilution of virus that causes a cytopathic effect in 50% of the cell cultures.

Mechanism of Action: RSV Fusion Inhibition

BMS-433771 is a specific inhibitor of the RSV fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.[1][2] The F protein mediates the fusion of the viral envelope with the host cell membrane. This process involves a significant conformational change in the F protein from a metastable prefusion state to a stable postfusion state.

BMS-433771 binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat (HRA) of the F protein.[1] This binding event is thought to interfere with the association of the HRA and the C-terminal heptad repeat (HRB), a critical step in the formation of the six-helix bundle structure that drives membrane fusion.[1] By stabilizing a prefusion or intermediate conformation of the F protein, BMS-433771 effectively blocks both virus-cell fusion during initial entry and cell-cell fusion (syncytia formation) at later stages of infection.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Materials:

-

HEp-2 cells

-

RSV (e.g., Long strain)

-

Complete growth medium (e.g., MEM with 10% FBS)

-

BMS-433771

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Prepare serial dilutions of BMS-433771 in complete growth medium.

-

On the day of the assay, remove the growth medium from the cell plates.

-

Add the diluted compound to the wells in triplicate. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

Add a standardized amount of RSV to all wells except the cell control wells. The amount of virus should be sufficient to cause 80-100% CPE in the virus control wells after 4-5 days.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

-

After the incubation period, add MTT solution to all wells and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

HEp-2 cells

-

RSV (e.g., Long strain)

-

Complete growth medium

-

BMS-433771

-

6-well or 12-well plates

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed HEp-2 cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of BMS-433771.

-

On the day of the assay, infect the cell monolayers with a dilution of RSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.

-

After a 1-hour adsorption period at 37°C, remove the viral inoculum.

-

Overlay the cell monolayers with methylcellulose medium containing the corresponding dilutions of BMS-433771.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days to allow for plaque formation.

-

After incubation, fix the cells (e.g., with methanol) and stain with crystal violet solution.

-

Wash the plates and count the number of plaques in each well.

-

Calculate the EC₅₀ as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the virus control.

This assay measures the inhibition of viral protein synthesis.

Materials:

-

HEp-2 cells

-

RSV (e.g., Long strain)

-

Complete growth medium

-

BMS-433771

-

Multi-well plates

-

Radiolabeling medium (e.g., methionine-free medium with ³⁵S-methionine)

-

Lysis buffer

-

Antibodies specific for an RSV protein (e.g., matrix protein)

-

Protein A/G beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Seed HEp-2 cells in multi-well plates.

-

Infect the cells with RSV in the presence of serial dilutions of BMS-433771.

-

Incubate for a single replication cycle (e.g., 16 hours).

-

During the last few hours of infection, replace the medium with radiolabeling medium to label newly synthesized proteins.

-

Lyse the cells and immunoprecipitate the target RSV protein using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins and separate them by SDS-PAGE.

-

Visualize the radiolabeled viral protein by autoradiography and quantify the band intensity.

-

Calculate the EC₅₀ as the concentration of BMS-433771 that reduces the viral protein expression by 50% compared to the virus control.

In Vivo Models

Animals:

-

Female BALB/c mice, 6-8 weeks old.

Procedure:

-

Prepare a solution of BMS-433771 in a suitable vehicle (e.g., 50% PEG400 in water).

-

Administer the compound or vehicle control to the mice via oral gavage at the desired dose and time point relative to infection (e.g., 1 hour prior to infection).

-

Anesthetize the mice (e.g., with isoflurane).

-

Inoculate the mice intranasally with a defined titer of RSV (e.g., 10⁵ TCID₅₀ of the Long strain).

-

Monitor the animals daily for any signs of illness.

-

At a predetermined time point post-infection (e.g., day 4), euthanize the mice.

-

Harvest the lungs and homogenize them.

-

Determine the viral titer in the lung homogenates using a TCID₅₀ assay on HEp-2 cells.

-

Compare the viral titers between the treated and control groups to determine the extent of viral load reduction.

Animals:

-

Inbred cotton rats (Sigmodon hispidus).

Procedure:

-

The procedure is similar to the BALB/c mouse model.

-

Administer BMS-433771 or vehicle control by oral gavage.

-

Anesthetize and intranasally inoculate the cotton rats with a standardized dose of RSV.

-

At a specified time post-infection (e.g., day 4), euthanize the animals.

-

Harvest the lungs and determine the viral titers by TCID₅₀ or plaque assay.

-

Compare the results from the treated and control groups.

Conclusion

BMS-433771 is a potent and specific inhibitor of RSV replication, demonstrating robust activity against both RSV A and B strains in vitro and in vivo. Its mechanism as a fusion inhibitor, targeting a key step in the viral lifecycle, makes it an important tool for RSV research and a promising scaffold for the development of novel antiviral therapeutics. The detailed protocols provided in this guide are intended to facilitate further investigation and characterization of this and similar compounds.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on Azabenzimidazolone RSV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on azabenzimidazolone and related benzimidazole (B57391) derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV). This document consolidates key data on compound activity, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this critical therapeutic area.

Introduction to Azabenzimidazolone RSV Inhibitors